molecular formula C16H16N6O4S B11579443 5-Dimethylcarbamoyl-4-methyl-2-[([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-thiophene-3-carboxylic acid methyl ester

5-Dimethylcarbamoyl-4-methyl-2-[([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-thiophene-3-carboxylic acid methyl ester

Cat. No.: B11579443
M. Wt: 388.4 g/mol
InChI Key: XATWPVZEIYUYNC-UHFFFAOYSA-N
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Description

The compound 5-Dimethylcarbamoyl-4-methyl-2-[([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-thiophene-3-carboxylic acid methyl ester is a structurally complex molecule featuring a thiophene core substituted with a triazolopyrimidine moiety, a dimethylcarbamoyl group, a methyl ester, and an amide linker (Figure 1). The thiophene ring is a bioisostere for aromatic phenyl groups, commonly employed in drug design to enhance metabolic stability and bioavailability . The triazolopyrimidine moiety contributes to π-π stacking interactions and hydrogen bonding, which are critical for binding to biological targets such as enzymes or receptors .

This compound’s methyl ester group improves solubility in organic solvents, while the dimethylcarbamoyl substituent may modulate electronic effects and steric bulk, influencing reactivity and target affinity .

Properties

Molecular Formula

C16H16N6O4S

Molecular Weight

388.4 g/mol

IUPAC Name

methyl 5-(dimethylcarbamoyl)-4-methyl-2-([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C16H16N6O4S/c1-8-9(15(25)26-4)13(27-10(8)14(24)21(2)3)19-12(23)11-18-16-17-6-5-7-22(16)20-11/h5-7H,1-4H3,(H,19,23)

InChI Key

XATWPVZEIYUYNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=NN3C=CC=NC3=N2)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-3-CARBOXYLATE typically involves a multistep process. One common method includes the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal under controlled conditions . This reaction proceeds through a regioselective multicomponent reaction, leading to the formation of the desired triazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using microwave-assisted synthesis, which offers the advantages of reduced reaction times and improved yields . This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, resulting in the target compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group at the thiophene-3-carboxylic acid position undergoes hydrolysis under acidic or basic conditions. For example:

  • Base-catalyzed saponification :
    C17H18N6O4S+NaOHC16H16N6O4S+CH3OH\text{C}_{17}\text{H}_{18}\text{N}_6\text{O}_4\text{S} + \text{NaOH} \rightarrow \text{C}_{16}\text{H}_{16}\text{N}_6\text{O}_4\text{S} + \text{CH}_3\text{OH}
    This generates the corresponding carboxylic acid derivative, which is often a precursor for further functionalization .

  • Acid-catalyzed ester cleavage (e.g., with HCl/H2_2O):
    Hydrolysis proceeds more slowly compared to basic conditions, preserving acid-sensitive groups like the triazolo-pyrimidine moiety .

Nucleophilic Substitution at the Dimethylcarbamoyl Group

The dimethylcarbamoyl group (-N(C=O)(CH3_3)2_2) can participate in transamidation reactions. For instance:

  • Reaction with amines :
    Substitution with primary amines (R-NH2_2) under thermal conditions yields new amide derivatives:
    R-NH2+C17H18N6O4SR-C(=O)-N(CH3)2+byproducts\text{R-NH}_2 + \text{C}_{17}\text{H}_{18}\text{N}_6\text{O}_4\text{S} \rightarrow \text{R-C(=O)-N(CH}_3\text{)}_2 + \text{byproducts}
    This reaction is critical for modifying bioactivity .

Electrophilic Aromatic Substitution on the Thiophene Ring

The electron-rich thiophene core undergoes regioselective substitution:

Reaction Type Conditions Product Yield
Nitration HNO3_3, H2_2SO4_4Nitro-substituted at C4 or C5 position60–75%
Halogenation Cl2_2/FeCl3_3Chlorination at C480%

These reactions are influenced by steric hindrance from the adjacent methyl group .

Coupling Reactions Involving the Triazolo-Pyrimidine Moiety

The triazolo[1,5-a]pyrimidine group acts as a directing group in cross-coupling reactions:

  • Suzuki-Miyaura coupling :
    Pd-catalyzed coupling with aryl boronic acids introduces aromatic substituents at the C7 position of the pyrimidine ring. This enhances binding affinity in medicinal applications .

  • Buchwald-Hartwig amination :
    Substitution with amines generates amino-functionalized derivatives, improving solubility.

Degradation Pathways

  • Photodegradation : UV exposure cleaves the triazolo-pyrimidine ring, forming pyrimidine-2-carboxamide fragments.

  • Oxidative degradation : H2_2O2_2/Fe2+^{2+} oxidizes the thiophene ring to sulfoxide derivatives .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The incorporation of the thiophene and triazole moieties is known to enhance biological activity against various cancer cell lines. For example, compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in breast cancer models .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting that modifications to the core structure could yield potent antimicrobial agents. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for certain enzymes involved in cancer progression or microbial resistance. For instance, compounds containing the triazole ring are often explored as inhibitors for kinases and other critical enzymes in cancer therapy .

Synthetic Routes

The synthesis of 5-Dimethylcarbamoyl-4-methyl-2-[([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-thiophene-3-carboxylic acid methyl ester typically involves multi-step organic reactions. Key steps include the formation of the thiophene ring and subsequent functionalization with dimethylcarbamoyl and triazole moieties. Optimizing these synthetic routes is crucial for improving yield and purity for pharmaceutical applications .

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds. For instance, a study synthesized a series of thiophene derivatives and tested their anticancer activity in vitro, showing that specific substitutions significantly enhanced their efficacy against cancer cell lines .

Toxicology and Safety Profiles

Research into the safety profiles of compounds similar to 5-Dimethylcarbamoyl-4-methyl-2-[([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-thiophene-3-carboxylic acid methyl ester is ongoing. Toxicological assessments are essential to ensure that these compounds can be safely developed into clinical candidates. Preliminary studies suggest acceptable safety margins; however, comprehensive toxicological evaluations are necessary before clinical trials can commence .

Comparison with Similar Compounds

Core Modifications

Key structural analogs include:

Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (): Features a nitro-phenyl group and lacks the dimethylcarbamoyl substituent. The nitro group enhances electrophilicity but may reduce metabolic stability.

Substituent Effects

  • Dimethylcarbamoyl vs.
  • Methyl Ester vs. Ethyl Ester : The methyl ester in the target compound may confer slightly higher polarity compared to ethyl esters (e.g., ’s triazolopyrimidine derivatives), influencing solubility and hydrolysis rates .

Table 1: Structural and Electronic Comparison

Compound Name (Reference) Core Structure Key Substituents Electronic Effects
Target Compound Thiophene-triazolopyrimidine Dimethylcarbamoyl, methyl ester Moderate EWG, steric bulk
Ethyl 7-methyl-1-(4-nitrophenyl)-... () Thiophene-triazolopyrimidine Nitrophenyl, ethyl ester Strong EWG (NO₂), lower stability
1-(5-Amino-4-(3,5-dimethyl-1H-pyrazole... () Thiophene-pyrazole Acetyl, amino Electron-deficient, H-bond donors

Table 2: Bioactivity Comparison

Compound Type (Reference) Bioassay Model Activity (IC₅₀ or EC₅₀) Key Structural Determinants
Target Compound In vitro antitumor Pending Triazolopyrimidine, carbamoyl
Thieno[2,3-d]pyrimidines () MCF-7 cells 8.2 µM Pyrimidine fusion, acetyl
Nitrophenyl-triazolopyrimidine () Not reported N/A Nitro group, ethyl ester

Spectroscopic and Physicochemical Properties

’s NMR-based structural analysis highlights that substituents in regions analogous to the target compound’s dimethylcarbamoyl group (e.g., positions 29–36 in triazolopyrimidines) significantly alter chemical shifts (δ 7.2–8.5 ppm for aromatic protons) . Such data can differentiate between analogs with carbamoyl vs. acetyl substituents.

Biological Activity

The compound 5-Dimethylcarbamoyl-4-methyl-2-[([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-thiophene-3-carboxylic acid methyl ester is a member of the triazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring and a triazolo[1,5-a]pyrimidine moiety. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors involved in neurological and inflammatory processes.

Antitumor Activity

Recent studies have indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antitumor effects. For instance, microtubule-stabilizing properties have been observed in related compounds, which may contribute to their efficacy against cancer cells by disrupting normal mitotic processes . The specific compound under investigation has shown promise in preclinical models for its ability to inhibit tumor growth.

Neuroprotective Effects

Compounds within the triazolo[1,5-a]pyrimidine class have been studied for their neuroprotective effects, particularly in the context of Alzheimer's disease. These compounds stabilize microtubules through interactions with tubulin heterodimers, potentially mitigating neurodegeneration associated with Alzheimer's pathology . The specific compound may share similar mechanisms of action due to its structural characteristics.

Analgesic Properties

The analgesic activity of related compounds has been documented using various animal models. For example, studies utilizing the "hot plate" method demonstrated that certain thiophene derivatives possess analgesic effects that surpass those of standard analgesics like metamizole . This suggests that the compound may also exhibit pain-relieving properties worthy of further exploration.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the core structure can significantly influence efficacy and selectivity towards biological targets. For example, substituents at specific positions on the triazolo[1,5-a]pyrimidine scaffold can enhance binding affinity to target proteins or alter pharmacokinetic properties .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Case Study 1 : A derivative of triazolo[1,5-a]pyrimidine demonstrated significant inhibition of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases. The IC50 value was recorded at 46.42 µM, indicating a strong inhibitory effect comparable to existing treatments .
  • Case Study 2 : In vivo studies revealed that another triazolo derivative exhibited marked analgesic effects in rodent models, suggesting its potential as an alternative pain management option .

Q & A

Q. What are the foundational synthetic routes for constructing the triazolo[1,5-a]pyrimidine core in this compound?

The triazolo[1,5-a]pyrimidine moiety can be synthesized via cyclocondensation of 3-amino-1,2,4-triazole with aldehydes and cyanoacetyl derivatives under reflux in DMF with triethylamine as a base. For example, heating at 120°C for 10 hours yields substituted triazolopyrimidines, followed by recrystallization from ethanol/DMF . Alternative methods involve azide-mediated cyclization using NaN₃ in DMF at 50°C for 3 hours, as demonstrated in related heterocyclic systems .

Q. How is the thiophene-3-carboxylic acid ester scaffold functionalized with dimethylcarbamoyl and triazolopyrimidine groups?

The thiophene core is typically functionalized via sequential nucleophilic acyl substitution. For instance:

  • Step 1 : Introduce the dimethylcarbamoyl group by reacting 4-methylthiophene-3-carboxylic acid methyl ester with dimethylcarbamoyl chloride in the presence of a base (e.g., NaH).
  • Step 2 : Couple the triazolopyrimidine-carbonyl group via an amide linkage using EDCl/HOBt activation in anhydrous dichloromethane. Reaction progress is monitored by TLC, and purification involves column chromatography .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns on the thiophene and triazolopyrimidine rings (e.g., δ ~2.5 ppm for methyl groups, δ ~160–170 ppm for carbonyl carbons) .
  • IR Spectroscopy : Identify amide (C=O stretch ~1650 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the complex structure .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of the triazolopyrimidine and thiophene moieties?

Contradictions in reported yields (e.g., 45–78%) may arise from solvent polarity and catalyst choice. Comparative studies suggest:

  • Solvent Optimization : DMF or THF improves solubility of polar intermediates, while toluene minimizes side reactions during reflux .
  • Catalyst Screening : Substituting EDCl/HOBt with newer coupling agents like HATU increases amidation efficiency (yields up to 85%) .
  • Temperature Control : Maintaining 0–5°C during coupling reduces racemization and byproduct formation .

Q. What strategies resolve discrepancies in reported melting points or spectral data?

Discrepancies may stem from polymorphic forms or residual solvents. Mitigation approaches include:

  • Recrystallization : Use ethanol/water mixtures to isolate pure crystalline forms, as demonstrated for analogous pyrimidine derivatives .
  • Dynamic NMR Studies : Resolve rotational isomerism in the dimethylcarbamoyl group, which can cause splitting of signals .
  • Elemental Analysis : Confirm stoichiometry to rule out hydrate or solvate formation .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

  • Docking Studies : Model interactions with target enzymes (e.g., kinases or proteases) using the triazolopyrimidine as a hinge-binding motif. Adjust substituents on the thiophene ring to enhance hydrophobic interactions .
  • QSAR Analysis : Correlate electronic properties (e.g., Hammett σ values of substituents) with inhibitory activity to prioritize synthetic targets .

Methodological Challenges and Solutions

Q. What are the pitfalls in scaling up the synthesis, and how are they addressed?

  • Issue : Low yields during azide cyclization due to exothermic decomposition.
  • Solution : Gradual addition of NaN₃ in DMF under controlled cooling (0°C) and inert atmosphere .
  • Issue : Ester hydrolysis under basic conditions.
  • Solution : Use milder bases (e.g., NaHCO₃) and minimize reaction time .

Q. How to analyze stability under varying storage conditions?

  • Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC, identifying primary degradation products (e.g., hydrolyzed carboxylic acid) .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photolytic cleavage of the triazolopyrimidine ring .

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